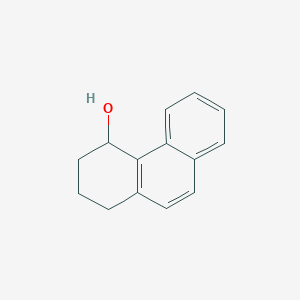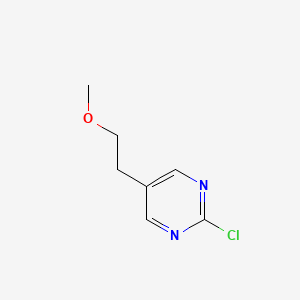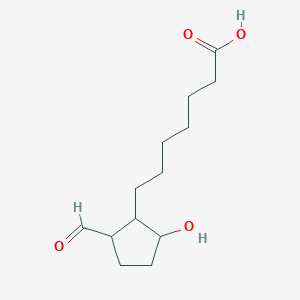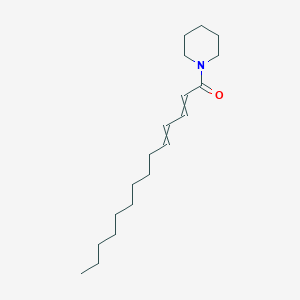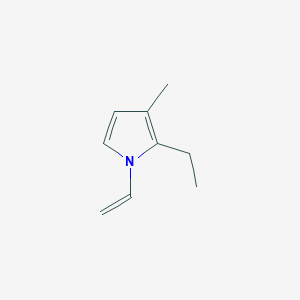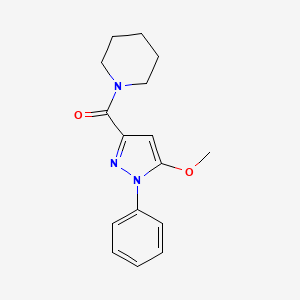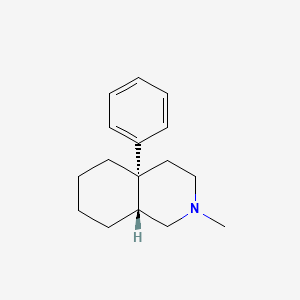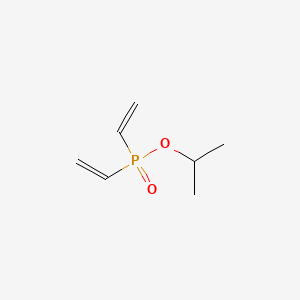![molecular formula C9H5N3S B14642282 [1,3]Thiazolo[4,5-H]quinazoline CAS No. 53994-26-6](/img/structure/B14642282.png)
[1,3]Thiazolo[4,5-H]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[4,5-H]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of synthetic organic and medicinal chemistry. This compound is characterized by a fused ring system that includes both thiazole and quinazoline moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-H]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoquinazolin-4-one with various electrophiles such as α-bromoketones, chloroacetyl chloride, and methyl chloroacetate . Another approach includes the use of microwave irradiation, which has been shown to be an effective and green method for synthesizing quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Thiazolo[4,5-H]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
[1,3]Thiazolo[4,5-H]quinazoline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[4,5-H]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1,3]Thiazolo[4,5-H]quinazoline include:
- Thiazolo[2,3-b]quinazoline
- Thiazolo[3,2-a]quinazoline
- Thiazolo[4,3-b]quinazoline
- Thiazolo[5,4-f]quinazoline
Uniqueness
What sets this compound apart from these similar compounds is its specific ring fusion and the resulting unique electronic and steric properties.
Propriétés
Numéro CAS |
53994-26-6 |
|---|---|
Formule moléculaire |
C9H5N3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-5H |
Clé InChI |
LEPPLZJSQSLEHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC=NC=C31)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


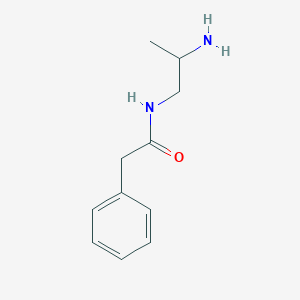
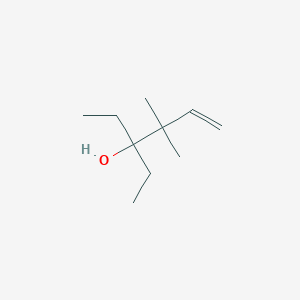
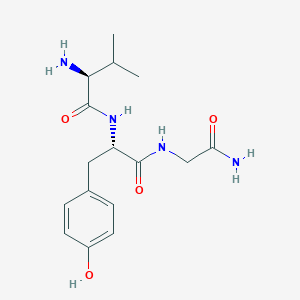
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
